REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=[O:5].[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1.[I:33]I.O>CC#N>[F:1][C:2]1[CH:9]=[C:8]([I:33])[C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2.3|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=C(C=C1)OC
|
Name
|
|
Quantity
|
13.79 g
|
Type
|
reactant
|
Smiles
|
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
|
Name
|
|
Quantity
|
10.87 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the crude residue by silica gel column chromatography (0-20% EtOAc/heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C=C(C(=C1)I)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 31.9 mmol | |
AMOUNT: MASS | 8.92 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |